molecular formula C9H5F3N2O2 B15236291 7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B15236291
M. Wt: 230.14 g/mol
InChI Key: UTYNXSZRXZLYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 7 and a carboxylic acid (-COOH) group at position 1. This compound is structurally related to kinase inhibitors and antimicrobial agents, as evidenced by analogs in the literature .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-4-13-7(8(15)16)6(14)3-5/h1-4H,(H,15,16)

InChI Key

UTYNXSZRXZLYHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 7-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid with structurally related compounds, emphasizing substituent effects, synthetic routes, and biological relevance:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CF₃ (7), -COOH (1) ~259.16 (estimated) Potential kinase inhibition, enhanced metabolic stability due to -CF₃
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (20) -Br (7), -COOH (1) 257.06 Intermediate for Suzuki coupling; used in GSK-3β inhibitor synthesis (e.g., compound 21, 56% yield)
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid -CF₃ (6), -COOH (3) 259.16 Positional isomer; differs in regiochemistry, affecting target binding
Imidazo[1,5-a]pyridine-1-carboxylic acid (unsubstituted) -H (7), -COOH (1) 176.17 Simpler analog; lacks -CF₃, reduced lipophilicity and metabolic stability
Ethyl imidazo[1,5-a]pyridine-1-carboxylate -H (7), -COOEt (1) 204.22 Ester derivative; improved membrane permeability but lower aqueous solubility
N-[(Oxan-4-yl)methyl]-7-bromoimidazo[1,5-a]pyridine-1-carboxamide (22) -Br (7), -CONH-(tetrahydropyran) 338.0 (LC-MS) Carboxamide derivative; 78% yield, used in boronate synthesis (compound 23)

Key Findings:

Substituent Position and Bioactivity :

  • The 7-CF₃ substitution in the target compound distinguishes it from 6-CF₃ analogs (e.g., CAS 1780609-26-8), where regiochemistry impacts binding to targets like kinases .
  • 7-Bromo analogs (e.g., compound 20) serve as precursors for cross-coupling reactions, enabling diversification into carboxamide or boronate derivatives (e.g., compound 23, 76% yield) .

Functional Group Effects :

  • Carboxylic acid (-COOH) at position 1 enhances solubility and hydrogen-bonding capacity compared to ester (-COOEt) or carboxamide (-CONHR) derivatives, which may improve pharmacokinetics .
  • Trifluoromethyl (-CF₃) increases lipophilicity (logP ~1.5–2.0 estimated) and resistance to oxidative metabolism compared to bromo or unsubstituted analogs .

Synthetic Accessibility :

  • Brominated derivatives (e.g., compound 20) are synthesized via palladium-catalyzed coupling, while trifluoromethylation typically requires specialized reagents (e.g., CF₃Cu or CF₃I) .

Pyrazole-quinazoline hybrids (e.g., compound 5d in ) show antimicrobial activity, hinting at broader applications for imidazopyridine derivatives .

Q & A

Basic: What are the standard synthetic routes for 7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclization reactions starting from substituted pyridine precursors. Key methods include:

  • One-pot multicomponent reactions using aldehydes, amines, and trifluoromethyl-containing reagents under acidic or catalytic conditions (e.g., APTS in ethanol) to form the imidazo[1,5-a]pyridine core .
  • Transition-metal-catalyzed cross-coupling to introduce the trifluoromethyl group at the 7-position, often employing Pd or Cu catalysts .
  • Condensation reactions with ethyl glyoxylate or formylating agents to install the carboxylic acid moiety .

Optimization Factors:

  • Catalyst choice : Heterogeneous catalysts like APTS improve regioselectivity and reduce side products .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful purification to remove residual solvents .
  • Temperature control : Higher temperatures (80–120°C) accelerate cyclization but risk decomposition of the trifluoromethyl group .

Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?

Answer:
Computational methods streamline reaction design by:

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclization or trifluoromethylation .
  • Solvent effect modeling : COSMO-RS simulations predict solvent interactions to optimize solubility and minimize side reactions .
  • Catalyst screening : Machine learning algorithms analyze ligand-metal interactions to select catalysts for regioselective trifluoromethylation .

Case Study : A study using DFT identified that steric hindrance from the trifluoromethyl group slows undesired dimerization, guiding the use of bulky ligands in Pd-catalyzed steps .

Basic: What spectroscopic techniques are used to characterize this compound, and what key spectral features confirm its structure?

Answer:
Primary Techniques:

  • ¹H/¹³C NMR :
    • The trifluoromethyl group (CF₃) appears as a singlet at ~δ -60 ppm in ¹⁹F NMR .
    • Imidazo[1,5-a]pyridine protons resonate as doublets in δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and 1250–1100 cm⁻¹ (C-F bonds) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks align with the exact mass (e.g., m/z 273.05 for C₁₀H₆F₃N₂O₂) .

Validation : Cross-referencing NMR splitting patterns with computational predictions (e.g., ACD/Labs) ensures structural accuracy .

Advanced: When encountering contradictory biological activity data across studies, what methodological approaches can validate these findings?

Answer:
Resolution Strategies:

  • Dose-response reevaluation : Reproduce assays with standardized concentrations (e.g., 0.1–100 µM) to rule out concentration-dependent effects .
  • Off-target profiling : Use kinase/GPCR panels to identify confounding interactions (e.g., CYP450 inhibition masking primary activity) .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity .

Example : Discrepancies in antimicrobial activity were resolved by retesting under controlled oxygen levels, revealing oxidative degradation of the compound .

Advanced: How does the trifluoromethyl group at the 7-position influence the compound's reactivity and interaction with biological targets compared to other substituents?

Answer:
Impact on Reactivity/Binding:

  • Electron-withdrawing effect : The CF₃ group increases electrophilicity at the pyridine N, enhancing hydrogen bonding with protease active sites (e.g., SARS-CoV-2 Mpro) .
  • Metabolic stability : CF₃ reduces oxidative metabolism in hepatic microsomes compared to methyl or chloro substituents .
  • Steric effects : Bulkier groups at the 7-position (e.g., phenyl vs. CF₃) reduce binding affinity to kinases like EGFR due to cavity size limitations .

SAR Insights : A study comparing CF₃, Br, and NH₂ substituents showed CF₃ derivatives had 10-fold higher IC₅₀ values against cancer cell lines due to improved membrane permeability .

Basic: What purification techniques are recommended for this compound to achieve high purity suitable for pharmacological studies?

Answer:
Key Methods:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors; yields >95% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for in vivo studies .

Validation : Purity is confirmed via HPLC-UV (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: What strategies can be employed to scale up the synthesis while maintaining efficiency and yield?

Answer:
Scale-up Considerations:

  • Flow chemistry : Continuous reactors minimize thermal gradients in exothermic trifluoromethylation steps .
  • Catalyst immobilization : Silica-supported Pd nanoparticles reduce metal leaching and enable catalyst reuse .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to automate feed adjustments .

Case Study : A 100-gram scale synthesis achieved 85% yield using a fixed-bed reactor with APTS catalyst, versus 70% yield in batch mode .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:
SAR-Driven Design:

  • LogP optimization : Replace the carboxylic acid with ester prodrugs to improve oral bioavailability (e.g., ethyl ester derivatives showed 3× higher Cmax in rats) .
  • Targeted substitutions : Introduce electron-donating groups (e.g., OMe) at the 3-position to enhance π-stacking with DNA topoisomerases .
  • Metabolic blocking : Fluorine atoms at the 2-position reduce CYP2D6-mediated demethylation, extending half-life .

Validation : MD simulations and free-energy perturbation (FEP) calculations predict binding affinity changes before synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.